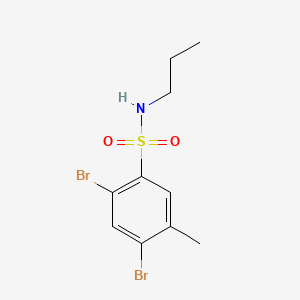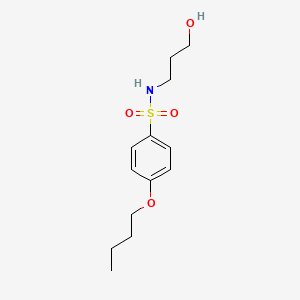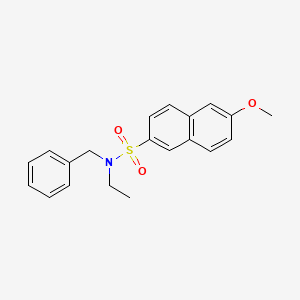
Phytochrome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytochromes are a class of photoreceptor proteins found in plants, bacteria, and fungi. They respond to light in the red and far-red regions of the visible spectrum and play a crucial role in regulating various aspects of plant development, including seed germination, synthesis of chlorophyll, elongation of seedlings, leaf movement, and flowering . Phytochromes exist in two photo-interconvertible forms: the red-light-absorbing form (Pr) and the far-red-light-absorbing form (Pfr) .
準備方法
Phytochromes are typically isolated from plant tissues for research purposes. The preparation involves several steps, including homogenization of plant tissues, centrifugation to remove debris, and purification using techniques such as chromatography . Industrial production methods are not commonly employed for phytochromes due to their complex structure and the difficulty in synthesizing them artificially.
化学反応の分析
Phytochromes undergo photoisomerization, a process where the absorption of light causes a change in the configuration of the chromophore, leading to the conversion between Pr and Pfr forms . This process involves the Z to E isomerization of the tetrapyrrole chromophore at the C15 position . Common reagents used in studying these reactions include various light sources to provide red and far-red light, and spectroscopic techniques to monitor the changes . The major products formed are the Pr and Pfr forms, which have distinct absorption spectra .
科学的研究の応用
Phytochromes have a wide range of applications in scientific research:
作用機序
Phytochromes function as light-regulated serine/threonine kinases. Upon absorption of red light, the Pr form converts to the Pfr form, which is biologically active . This active form interacts with various signaling proteins, leading to changes in gene expression and physiological responses . The molecular targets include transcription factors such as phytochrome-interacting factors (PIFs), which regulate the expression of light-responsive genes .
類似化合物との比較
Phytochromes are similar to other photoreceptors such as cryptochromes and phototropins, which respond to blue and ultraviolet light . phytochromes are unique in their ability to sense red and far-red light and their role in regulating a wide range of developmental processes . Similar compounds include:
Cryptochromes: Respond to blue light and regulate circadian rhythms.
Phototropins: Respond to blue light and mediate phototropism and chloroplast movement.
Phytochromes stand out due to their dual photo-interconvertible forms and their extensive role in plant development .
特性
CAS番号 |
11121-56-5 |
|---|---|
分子式 |
GaTe |
分子量 |
0 |
同義語 |
Phytochrome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









